N-(3,3-diphenylpropyl)-2-phenoxyacetamide
Overview
Description
N-(3,3-diphenylpropyl)-2-phenoxyacetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a phenoxy group attached to an acetamide moiety, with a 3,3-diphenylpropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,3-diphenylpropyl)-2-phenoxyacetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,3-diphenylpropylamine and 2-phenoxyacetic acid.
Formation of Amide Bond: The 3,3-diphenylpropylamine is reacted with 2-phenoxyacetic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature for several hours.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale, ensuring the availability of high-purity starting materials.
Optimization of Reaction Conditions: Optimizing reaction conditions to maximize yield and minimize by-products.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: N-(3,3-diphenylpropyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenol derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Amines.
Substitution: Substituted phenoxyacetamides.
Scientific Research Applications
Chemistry: N-(3,3-diphenylpropyl)-2-phenoxyacetamide is used as a building block in organic synthesis, particularly in the development of new materials and ligands for catalysis.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(3,3-diphenylpropyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the amide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
- N-(3,3-diphenylpropyl)-2,4-dimethoxybenzamide
- N-(3,3-diphenylpropyl)-2-phenyl-4-quinazolinamine
- N-methyl-3,3-diphenylpropylamine
Comparison: N-(3,3-diphenylpropyl)-2-phenoxyacetamide is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
N-(3,3-diphenylpropyl)-2-phenoxyacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c25-23(18-26-21-14-8-3-9-15-21)24-17-16-22(19-10-4-1-5-11-19)20-12-6-2-7-13-20/h1-15,22H,16-18H2,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZNQJCMKPPWRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)COC2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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